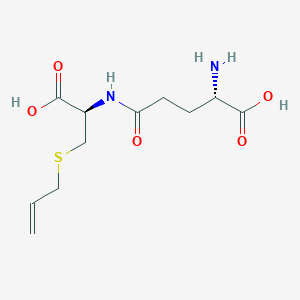

γ-谷氨酰-S-丙烯基半胱氨酸

描述

Gamma-Glutamyl-S-allylcysteine (GSAC) is a naturally occurring organosulfur compound found in garlic . It belongs to the class of organic compounds known as dipeptides . GSAC has antiglycative effects and shows radical-scavenging and metal-chelating capacities . It is known for its potential health benefits, including antioxidant and anti-inflammatory properties.

Synthesis Analysis

GSAC is synthesized through the γ-glutamyl cycle . This involves two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase . GSH is then translocated out of cells, where it becomes a substrate for γ-glutamyltranspeptidase (γ-GT), the first enzyme of the GSH breakdown pathway . γ-GT specifically catalyzes the cleavage of the γ-glutamyl bond of GSH and the transfer of the γ-glutamyl group to water or to some amino acids and peptides .Molecular Structure Analysis

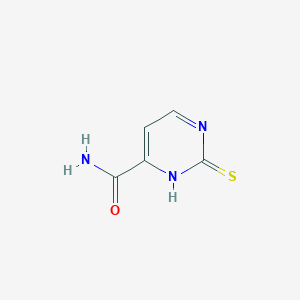

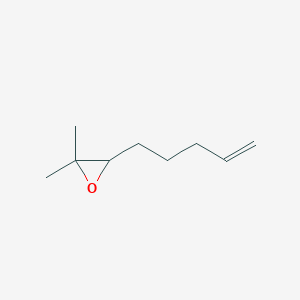

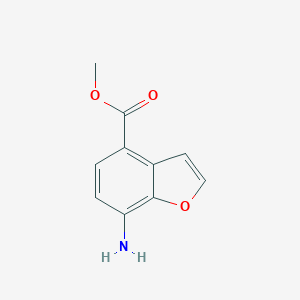

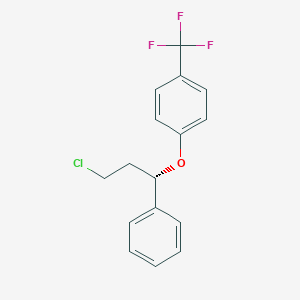

The molecular formula of GSAC is C11H18N2O5S . Its average mass is 290.336 Da and its monoisotopic mass is 290.093628 Da .Chemical Reactions Analysis

The γ-glutamyltranspeptidases (γ-GTs) are enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . These enzymes are involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes .Physical And Chemical Properties Analysis

GSAC is a white to off-white solid .科学研究应用

食品中的风味增强

γ-谷氨酰-S-丙烯基半胱氨酸(GGAC)已被确认为大蒜和其他葱属植物中天然存在的风味增强剂。Speranza和Morelli(2012)的研究详细介绍了GGAC的酶合成过程,突出了其在食品工业中用于风味增强的潜力。这种方法为生产GGAC提供了实用途径,用于质量控制和调味目的,避免了复杂的化学合成或从天然来源提取 (Speranza&Morelli,2012)。

在COVID-19缓解中的潜力

Balkrishna等人(2021)进行了一项研究,突出了GGAC在缓解COVID-19中的潜力。通过体外筛选,GGAC表现出与SARS-CoV-2蛋白的显著结合能,表明其作为治疗剂的潜力。这一发现为进一步临床研究探讨GGAC在管理COVID-19中的功效开辟了途径 (Balkrishna et al., 2021)。

在骨重塑和生长中的作用

Levasseur等人(2003)对γ-谷氨酰转肽酶(GGT)缺陷小鼠进行的研究表明,半胱氨酸代谢的重要性,与GGAC有关,对骨重塑和生长至关重要。这项研究表明GGT的缺陷,以及随之发生的半胱氨酸代谢变化,可能导致骨骼异常。这些发现强调了GGAC在骨骼健康和发育中的重要性 (Levasseur等人,2003)。

了解代谢过程

Lieberman等人(1996)对GGT缺陷小鼠进行的研究表明,涉及GGAC的γ-谷氨酰循环在整体代谢中起着至关重要的作用。这项研究提供了关于半胱氨酸和谷胱甘肽稳态的见解,强调了GGAC的更广泛代谢意义 (Lieberman et al., 1996)。

分析和化学研究

其他研究集中在大蒜制剂中GGAC的分析测定,了解其在老化过程中的化学转化,以及其在葱属植物中产生特定风味化合物的作用。这些研究有助于我们了解GGAC在食品科学和风味化学中的化学性质和应用 (Rosen et al., 2000); (Yu et al., 1994)。

属性

IUPAC Name |

(2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTHBNRZCFKVQZ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-GLUTAMYL-S-ALLYLCYSTEINE | |

CAS RN |

91216-95-4 | |

| Record name | gamma-Glutamyl-S-allylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091216954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .GAMMA.-GLUTAMYL-S-ALLYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O5QGM20NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

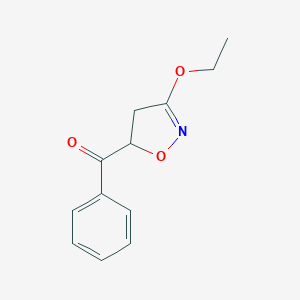

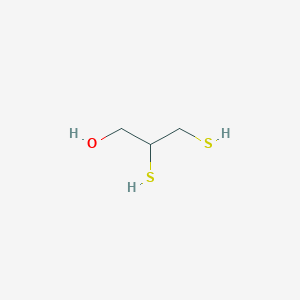

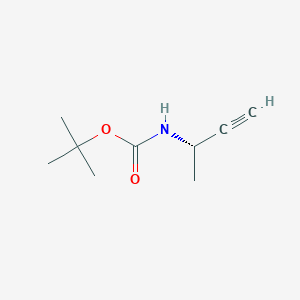

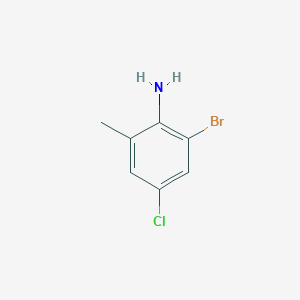

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)

![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)